5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine
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Overview
Description
5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic compound with a molecular weight of 157.21 g/mol It is characterized by its unique structure, which includes a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with methoxyamine hydrochloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2,3,6,7-tetrahydro-1,4-oxazepine
- 3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine
- 5-methoxy-3,3-dimethyl-2,3,4,7-tetrahydro-1,4-oxazepine
Uniqueness
5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6-11-5-4-7(9-8)10-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVDANGGBUWKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC(=N1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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